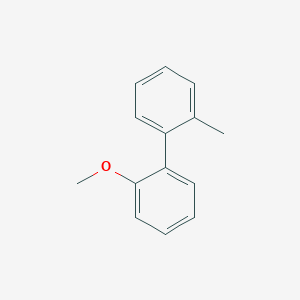

2-Methoxy-2'-methyl-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds as Privileged Structures in Organic Synthesis and Catalysis

Biphenyl scaffolds are widely recognized as "privileged structures" in medicinal chemistry and materials science. This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for drug discovery. The utility of the biphenyl motif extends to its role as a foundational component in the synthesis of a wide range of organic molecules.

In the realm of catalysis, ligands based on substituted biphenyls are crucial for many transition-metal-catalyzed cross-coupling reactions. These ligands can influence the steric and electronic environment of the metal center, thereby controlling the efficiency and selectivity of the catalytic process. The atropisomerism exhibited by certain ortho-substituted biphenyls, where rotation around the central bond is restricted, allows for the design of chiral ligands that are instrumental in asymmetric catalysis.

The synthesis of biphenyl derivatives is most commonly achieved through cross-coupling reactions, with the Suzuki coupling reaction being a prominent method. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The versatility of the Suzuki reaction allows for the introduction of a wide variety of substituents onto the biphenyl core.

Research Context of 2-Methoxy-2'-methyl-1,1'-biphenyl within Substituted Biaryl Chemistry

The specific compound, 2-Methoxy-2'-methyl-1,1'-biphenyl, is a dissymmetrically substituted biaryl. The presence of a methoxy (B1213986) group at the 2-position and a methyl group at the 2'-position introduces steric hindrance that affects the conformation of the molecule by restricting rotation around the central C-C bond. This can lead to atropisomerism, a form of stereoisomerism that is of significant interest in the development of chiral catalysts and materials.

While specific research dedicated exclusively to 2-Methoxy-2'-methyl-1,1'-biphenyl is not extensively documented in publicly available literature, its structural motifs are found in more complex molecules and ligands. For instance, derivatives such as 2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde are available commercially, suggesting their use as building blocks in the synthesis of larger, more functionalized molecules.

Scope and Objectives of Academic Investigations on the Compound

Given the limited direct research on 2-Methoxy-2'-methyl-1,1'-biphenyl, the scope of academic investigations can be inferred from the broader context of substituted biphenyl chemistry. The primary objectives of studying such a compound would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to access the compound and its derivatives. This would involve exploring different cross-coupling strategies and optimizing reaction conditions. Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm the structure and stereochemistry.

Conformational Analysis: Investigating the rotational barrier around the biphenyl linkage and determining the conformational preferences of the molecule. This could involve computational studies and variable-temperature NMR experiments.

Applications in Catalysis: Exploring the potential of 2-Methoxy-2'-methyl-1,1'-biphenyl and its derivatives as ligands for transition metal catalysts. This would involve synthesizing phosphine (B1218219) or other coordinating derivatives and testing their performance in various catalytic reactions.

Precursor for Materials Science: Using the biphenyl core as a scaffold for the construction of novel organic materials with interesting photophysical or electronic properties.

The following tables provide data for related biphenyl compounds, illustrating the type of information that would be relevant for the study of 2-Methoxy-2'-methyl-1,1'-biphenyl.

Table 1: Properties of Related Biphenyl Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Methoxybiphenyl (B167064) | C₁₃H₁₂O | 184.23 | 86-26-0 chemicalbook.comnist.govnist.gov |

| 2-Methylbiphenyl | C₁₃H₁₂ | 168.24 | 643-58-3 |

| 2-Methoxy-4'-methyl-1,1'-biphenyl (B8753042) | C₁₄H₁₄O | 198.26 | 92495-53-9 nih.gov |

| 2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde | C₁₅H₁₄O₂ | 226.27 | Not Available cymitquimica.com |

Table 2: Spectroscopic Data for 2-Methoxybiphenyl

| Technique | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.55-7.53 (m, 2H), 7.43-7.39 (m, 2H), 7.35-7.31 (m, 1H), 7.03-6.97 (m, 4H), 3.82 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 156.5, 138.5, 130.8, 130.7, 129.5, 128.6, 128.0, 127.2, 120.9, 111.2, 55.5 |

| IR (Vapor Phase) | Major peaks at 3060, 2940, 1590, 1500, 1460, 1240, 1040, 750 cm⁻¹ |

| Mass Spectrum (EI) | m/z (%): 184 (100), 169 (20), 141 (35), 115 (25) |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(2-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOGLCXULALGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 2 Methyl 1,1 Biphenyl and Its Derivatives

Metal-Catalyzed Cross-Coupling Strategies for Biaryl Bond Formation

The formation of the carbon-carbon bond between the two aryl rings is the key step in biphenyl (B1667301) synthesis. Several powerful catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Palladium-catalyzed Suzuki-Miyaura coupling is one of the most efficient and widely used methods for synthesizing symmetrical and unsymmetrical biaryl compounds. gre.ac.ukethz.ch The reaction couples an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate. nih.gov Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acid building blocks. ethz.chnsf.gov For sterically hindered compounds, such as those with multiple ortho substituents, the Suzuki-Miyaura reaction often provides significantly better yields compared to older methods like the Ullmann coupling. nih.gov For instance, the synthesis of sterically hindered polychlorinated biphenyl derivatives from iodides using a Pd(dba)₂/DPDB catalyst system resulted in yields ranging from 65–98%. nih.gov

A general procedure for synthesizing axially chiral biaryl compounds involves reacting bromoarylamides with arylboronic acids in the presence of a palladium catalyst like Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base such as K₃PO₄ in a solvent like THF. beilstein-journals.org

Interactive Table: Comparison of Suzuki vs. Ullmann Coupling for Sterically Hindered PCBs nih.gov

| Product | Starting Iodide | Boronic Acid Used | Suzuki Coupling Yield (%) | Ullmann Coupling Yield (%) |

| 2,2',6,6'-Tetrachlorobiphenyl (B1221728) | 2,6-Dichloroiodobenzene | 2,6-Dichlorophenylboronic acid | 65 | 20 |

| 2,2',4,6,6'-Pentachlorobiphenyl | 2,4,6-Trichloroiodobenzene | 2,6-Dichlorophenylboronic acid | 89 | 38 |

| 2,2',3,3',5,5'-Hexachlorobiphenyl | 2,3,5-Trichloroiodobenzene | 2,3,5-Trichlorophenylboronic acid | 98 | 35 |

Optimization of Ligandless Palladium Systems for Enhanced Efficiency

While many Suzuki-Miyaura reactions rely on phosphine ligands to stabilize and activate the palladium catalyst, there is growing interest in developing "ligandless" or "phosphine-free" systems to reduce costs and simplify purification. researchgate.netorganic-chemistry.org These systems often utilize palladium nanoparticles supported on various materials or employ specific palladium salts that are active without added ligands under certain conditions. researchgate.net

For example, a ligand-free Ni-Pd core-shell nanocatalyst supported on carbon black (Ni-Pd/CB) has demonstrated excellent activity for Suzuki-Miyaura coupling under mild, aerobic conditions, avoiding the need for toxic solvents or an inert atmosphere. researchgate.net Similarly, palladium nanoparticles dispersed on a graphitic carbon nitride (g-C₃N₄) surface have shown superior catalytic activity at room temperature, achieving 100% conversion of bromobenzene (B47551) to biphenyl. researchgate.net The high performance of these heterogeneous catalysts is often attributed to the unique nanostructure and the synergistic effects between the palladium particles and the support material. researchgate.net

Interactive Table: Performance of Ligandless Palladium Catalysts in Suzuki-Miyaura Coupling researchgate.net

| Catalyst | Aryl Halide | Arylboronic Acid | Yield (%) | Conditions |

| Pd/g-C₃N₄ | Bromobenzene | Phenylboronic acid | 97 | Room Temperature |

| ZnFe₂O₄@SiO₂@...-Pd | Iodobenzene | Phenylboronic acid | 96 | 100 min reaction time |

| Pd/CP | Iodobenzene | 4-Methoxycarbonylphenylboronic acid | >99 (conversion) | Ethanol:water solvent |

Mechanistic Insights into Palladium-Mediated Aryl-Aryl Exchange and Side Reactions

The widely accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving Pd(0) and Pd(II) species. nih.govnih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate (Ar-Pd-X). nih.gov For less reactive aryl chlorides, this step can be challenging and is often the rate-limiting step. nsf.gov

Transmetalation : The Pd(II) intermediate then reacts with the boronic acid derivative (Ar'-B(OR)₂), typically activated by a base. The aryl group from the boron compound is transferred to the palladium center, displacing the halide or other leaving group, to form a new complex (Ar-Pd-Ar'). nih.gov

Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. youtube.com

Common side reactions can occur, impacting the efficiency of the main reaction. One significant side reaction is the deboronation of the boronic acid substrate, which can happen quickly under basic conditions, especially for unstable boronic acids like those of polyfluorophenyls or certain heteroaromatics. nih.gov This decomposition reduces the amount of boronic acid available for the cross-coupling. nih.gov Homocoupling of the boronic acid or the aryl halide can also occur, leading to undesired symmetric biaryl byproducts.

Kumada Cross-Coupling Utilizing Nickel and Palladium Catalysts

First reported in 1972, the Kumada cross-coupling was one of the pioneering transition metal-catalyzed methods for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by either nickel or palladium complexes. wikipedia.orgresearchgate.net It is a valuable method for the synthesis of unsymmetrical biaryls. organic-chemistry.org

The choice between nickel and palladium can influence the reaction's scope and efficiency. Nickel catalysts are often more economical but can be sensitive to functional groups that react with the highly basic Grignard reagents. organic-chemistry.orgnih.gov Palladium catalysts can offer broader functional group tolerance. arkat-usa.org For example, Pd(PPh₃)₄ has been shown to be an effective catalyst for the Kumada coupling of various Grignard reagents with fluoroalkene substrates. arkat-usa.org Nickel-catalyzed systems, sometimes using ligands like amido pincer complexes or hydroxyphosphines, have been developed for the efficient coupling of aryl chlorides, which are typically less reactive than bromides or iodides. organic-chemistry.org

Heck Reaction and Ligandless Palladium Systems for Substituted Biphenyls

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orglibretexts.org While it does not directly form a biphenyl, it is a powerful tool for synthesizing complex olefinic structures which can be precursors to biphenyl derivatives or related polycyclic systems. youtube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Like the Suzuki coupling, efforts have been made to develop phosphine-free or ligandless Heck reaction protocols to enhance practicality. organic-chemistry.org For instance, a Pd(L-proline)₂ complex has been used as a catalyst for Heck reactions in water under microwave irradiation, providing excellent yields in short reaction times. organic-chemistry.org Reusable catalytic systems, such as a water-soluble PdCl₂(NH₃)₂/cationic 2,2′-bipyridyl system, have been developed for double Mizoroki-Heck reactions, allowing for the synthesis of β,β-diarylated carbonyl derivatives. mdpi.com The mechanism involves a Pd(0)/Pd(II) cycle similar to other cross-coupling reactions, but includes steps for olefin coordination and migratory insertion. youtube.comlibretexts.org

Ullmann Coupling for Biphenyl Synthesis and its Stereochemical Considerations

The classic Ullmann reaction, first reported in 1901, is the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls. organic-chemistry.orgnumberanalytics.comoperachem.com The reaction traditionally requires harsh conditions, such as high temperatures (often over 200°C) and an excess of copper powder or copper bronze. organic-chemistry.orgwikipedia.orglscollege.ac.in These conditions and a reputation for inconsistent yields have led to it being largely replaced by milder palladium-catalyzed methods for many applications. lscollege.ac.in

However, the Ullmann condensation, a related C-O or C-N bond-forming reaction, remains relevant. wikipedia.org For the synthesis of sterically hindered biaryls, the Suzuki coupling generally provides superior yields compared to the classic Ullmann reaction. nih.gov For example, the synthesis of 2,2',6,6'-tetrachlorobiphenyl gave a 65% yield via Suzuki coupling, but only a 20% yield via the Ullmann reaction. nih.gov

From a stereochemical perspective, the Ullmann coupling can be adapted for asymmetric synthesis. Nickel-catalyzed asymmetric Ullmann couplings have been developed for the synthesis of axially chiral biaryls, which are important as chiral ligands. organic-chemistry.org Another strategy to control the outcome is through a template-directed approach. For instance, an intramolecular Ullmann coupling using salicyl alcohol as a template has been used to synthesize 2,2′-disubstituted unsymmetrical biphenyls with high regioselectivity. rsc.org

Hiyama Cross-Coupling under Mild Conditions

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org This method has gained prominence due to the low toxicity, high stability, and ease of handling of organosilicon reagents. researchgate.netrsc.org For the synthesis of biphenyl derivatives, this reaction offers a powerful tool, particularly under mild conditions.

Recent advancements have enabled Hiyama couplings to proceed at room temperature, expanding their applicability to a wider range of substrates, including those with sensitive functional groups. organic-chemistry.org For instance, the coupling of aryl- and heteroaryl chlorides with aryl- and heteroaryl trialkoxysilanes can be efficiently catalyzed by a Pd(OAc)₂/L₂ system. The addition of water has been shown to dramatically improve product yields, with catalyst loading as low as 0.05 mol% Pd. researchgate.net

The mechanism of the Hiyama coupling involves the activation of the organosilane, typically with a fluoride (B91410) source or a base, to form a hypervalent silicon species. organic-chemistry.org This is followed by a standard catalytic cycle of oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the aryl group from silicon to palladium, and reductive elimination to yield the biphenyl product and regenerate the catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky phosphine ligands often being optimal. organic-chemistry.org

Table 1: Key Features of Mild Hiyama Cross-Coupling

| Feature | Description |

| Catalyst | Palladium complexes, e.g., Pd(OAc)₂, PdCl₂. nih.gov |

| Coupling Partners | Aryl halides (Cl, Br, I) and organosilanes (e.g., aryl trialkoxysilanes). researchgate.net |

| Activator | Fluoride ions (e.g., TBAF) or base. organic-chemistry.org |

| Conditions | Often room temperature, can be performed in aqueous media. organic-chemistry.org |

| Advantages | Low toxicity of silicon reagents, mild reaction conditions, broad substrate scope. researchgate.netrsc.org |

Nucleophilic Aromatic Substitution (SNAr) Approaches to the Biphenyl Framework

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to construct the biphenyl skeleton, particularly for sterically hindered derivatives. This method avoids the use of expensive transition metal catalysts like palladium. acs.org

A notable SNAr approach involves the reaction of aryl Grignard reagents with 2-methoxybenzoates. oup.comrsc.org In this reaction, the methoxy (B1213986) group, which is ortho to an activating ester group, is displaced by the nucleophilic aryl group from the Grignard reagent. This method allows for the regioselective synthesis of 1,1'-biphenyl-2-carboxylates. oup.com The success of this reaction is highly dependent on the steric bulk of the ester's alcohol portion.

For example, the reaction of an aryl Grignard reagent with a 2-methoxybenzoate (B1232891) ester derived from a bulky phenol, such as 2,6-di-t-butyl-4-methylphenol, can proceed in excellent yield by suppressing the competing addition of the Grignard reagent to the ester carbonyl group. oup.com The resulting biphenyl-2-carboxylate can then be hydrolyzed to the corresponding carboxylic acid. oup.com

Table 2: SNAr Reaction of 2-Methoxybenzoates with Aryl Grignard Reagents

| 2-Methoxybenzoate Ester | Aryl Grignard Reagent | Product | Yield (%) |

| 2,4,6-Trimethylphenyl 2-methoxybenzoate | Phenylmagnesium bromide | 2,4,6-Trimethylphenyl [1,1'-biphenyl]-2-carboxylate | 56 |

| 2,6-Diisopropylphenyl 2-methoxybenzoate | Phenylmagnesium bromide | 2,6-Diisopropylphenyl [1,1'-biphenyl]-2-carboxylate | 71 |

| 2,6-Di-t-butyl-4-methylphenyl 2-methoxybenzoate | Phenylmagnesium bromide | 2,6-Di-t-butyl-4-methylphenyl [1,1'-biphenyl]-2-carboxylate | 91 |

| Data sourced from studies on the synthesis of biphenyl-2-carboxylates. oup.comacs.org |

In SNAr reactions, the presence of an electron-withdrawing group (EWG) ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. numberanalytics.comacsgcipr.org This activation facilitates the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com In the context of 2-methoxybenzoate substrates, the ester group serves as the necessary activating group.

The choice of the ester's alcohol component acts as a protecting group for the carboxylic acid functionality and also plays a critical role in directing the reaction pathway. oup.comoup.com Bulky 2,6-dialkyl-substituted phenyl esters are effective at sterically hindering the ester carbonyl group, thereby preventing nucleophilic addition by the Grignard reagent and favoring the desired SNAr displacement of the methoxy group. acs.orgoup.com While oxazoline (B21484) groups have also been explored as activating groups, their subsequent hydrolysis to the carboxylic acid can be challenging. acs.orgacs.org The use of a tert-butyl ester has been shown to be a practical alternative, allowing for efficient biphenyl formation and subsequent deprotection under acidic conditions. acs.org

Other Coupling and Aromatization Reactions for Biphenyl Structures

Besides the primary methods discussed, other classical and modern reactions contribute to the synthesis of biphenyl frameworks.

The Wurtz-Fittig reaction, a modification of the Wurtz reaction, couples an aryl halide with an alkyl halide in the presence of sodium metal. wikipedia.org While it can also be used to form biphenyl compounds from two aryl halides, the reaction is often plagued by side reactions. wikipedia.orgunacademy.com The mechanism is thought to proceed via a free radical pathway. byjus.com This involves the formation of aryl and alkyl radicals through single electron transfer from sodium, which then combine to form the cross-coupled product. byjus.comnih.gov However, the formation of symmetrical side products (R-R and Ar-Ar) is a significant drawback.

A more recent and efficient method for generating functionalized biphenyls involves the aromatization of polysubstituted cyclohexanone (B45756) derivatives. researchgate.net This can be achieved using an iodine-dimethyl sulfoxide (B87167) (DMSO) catalytic system. researchgate.netnih.gov This method is particularly useful for synthesizing biphenyls with at least one phenolic hydroxyl group. The reaction proceeds through a dehydrogenative aromatization process, where iodine and DMSO act as oxidants. nih.govrsc.org The use of Pd/C as a co-catalyst can be beneficial in some cases. researchgate.net This approach allows for the construction of the biphenyl core from readily available starting materials through a sequence of condensation and aromatization steps. researchgate.net

Derivatization and Functionalization Strategies of Biphenyl Precursors

The functionalization of a pre-formed biphenyl scaffold is a key strategy for creating diverse derivatives. This approach allows for the late-stage introduction of various substituents, enabling the synthesis of a wide array of compounds from a common intermediate. Methodologies include the modification of existing groups, such as the methylation of hydroxyls, or the direct introduction of new functionalities onto the aromatic rings.

The conversion of hydroxy-substituted biphenyls (biphenols) into their corresponding methoxy derivatives is a fundamental transformation in the synthesis of compounds like 2-methoxy-2'-methyl-1,1'-biphenyl. This O-methylation is typically accomplished via nucleophilic substitution, where the hydroxyl group is first deprotonated to form a more nucleophilic phenoxide, which then attacks a methylating agent.

A prevalent and efficient method involves the use of dimethyl sulfate (B86663) (DMS) as the methylating agent in the presence of a base. pearson.comorgsyn.org The base, commonly an alkali metal hydroxide (B78521) (like sodium hydroxide) or carbonate (like potassium carbonate or sodium carbonate), deprotonates the phenolic hydroxyl group. orgsyn.orggoogle.com The reaction is often performed in a polar solvent such as acetone (B3395972) or water. orgsyn.orggoogle.com For instance, the methylation of o-vanillin to 2,3-dimethoxybenzaldehyde (B126229) has been demonstrated with dimethyl sulfate and sodium carbonate, heating the mixture to 80-85°C. google.com Similarly, gallic acid can be exhaustively methylated using DMS and sodium hydroxide to yield trimethylgallic acid. orgsyn.org

Another effective, albeit more hazardous, reagent is diazomethane. More recently, greener alternatives have been developed to mitigate the toxicity associated with traditional methylating agents. Dimethyl carbonate (DMC), for example, serves as an eco-friendly methylating agent and can also function as the solvent. nih.gov The O-methylation of flavonoids using DMC has been successfully achieved in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures. nih.gov A variety of methylating agents are available, each with specific applications and reaction conditions. eurekaselect.com

Table 1: Comparison of Methylating Agents for Hydroxy-Substituted Aromatics

| Methylating Agent | Typical Base | Solvent | Temperature | Key Features |

| Dimethyl Sulfate (DMS) | NaOH, K₂CO₃, Na₂CO₃ | Water, Acetone | Room Temp. to Reflux | High efficiency, widely used, but toxic. orgsyn.orggoogle.com |

| Dimethyl Carbonate (DMC) | DBU | DMC (as solvent) | 90 °C to Reflux | Eco-friendly, non-toxic, acts as both reagent and solvent. nih.gov |

| Methyl Iodide | K₂CO₃, NaH | Acetone, DMF | Room Temp. to Reflux | Effective, but a toxic and volatile reagent. |

| Diazomethane | None | Ether | 0 °C to Room Temp. | Highly reactive, methylates acidic protons, but is explosive and toxic. |

Functionalizing the biphenyl core with various groups is critical for tuning the molecule's properties and for providing handles for further synthetic transformations.

Carboxylic Acid Group: A carboxyl group can be introduced onto a biphenyl ring through several methods. One common approach is the oxidation of an existing alkyl group (e.g., a methyl group) on the ring using strong oxidizing agents like potassium permanganate. Another route involves Friedel-Crafts acylation, where the biphenyl is reacted with an acyl halide (like chloroacetyl chloride) followed by oxidation of the resulting ketone to a carboxylic acid. chemicalbook.com A powerful and versatile method for synthesizing biphenyl carboxylic acids is the Suzuki cross-coupling reaction. acs.orgacs.org In this approach, a bromo- or iodo-substituted aromatic ring is coupled with a boronic acid-substituted aromatic ring that already contains the carboxylic acid moiety (or a precursor like an ester). For example, 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one can be coupled with 4-carboxyphenylboronic acid using a palladium catalyst to yield 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid. acs.orgacs.org

Alcohol Group: The introduction of an alcohol functional group, typically as a hydroxymethyl (-CH₂OH) substituent, can be achieved by first performing a chloromethylation reaction on the biphenyl core, followed by esterification and subsequent hydrolysis. google.com For instance, 2,3-dimethyl biphenyl can be chlorinated to form 2-methyl-3-chloromethyl biphenyl, which is then converted to the corresponding acetate (B1210297) ester and hydrolyzed under basic conditions to yield 2-methyl-3-phenyl benzyl (B1604629) alcohol. google.com Alternatively, a biphenyl aldehyde or carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl halides with potassium acetoxymethyltrifluoroborate, also provide a direct route to benzylic alcohols. organic-chemistry.org

Amine Group: An amino group is most commonly introduced by the nitration of the biphenyl ring followed by reduction of the nitro group. wikipedia.orggoogle.com The nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which can lead to a mixture of isomers. The resulting nitrobiphenyl is then reduced to aminobiphenyl using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C), or metals in acid (e.g., SnCl₂ in HCl). prepchem.com Another method is the Hofmann degradation of a biphenyl carboxamide, where the amide is treated with sodium hypobromite (B1234621) or sodium hypochlorite. google.com A distinct synthesis of 2-aminobiphenyls involves the ring opening and recyclization of N-alkyl-2-benzylpyridinium salts with an aqueous alkylamine sulfite (B76179) solution. tandfonline.com

Pyridine (B92270) Group: The introduction of a pyridine ring to form a pyridinyl-biphenyl structure is typically accomplished through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is highly effective for this purpose, coupling a biphenylboronic acid with a halopyridine, or a pyridineboronic acid with a halobiphenyl. Another key reaction is the Stille coupling, which uses organotin reagents. The Negishi coupling (organozinc reagents) and Hiyama coupling (organosilicon reagents) are also employed. For example, cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of a palladium catalyst can yield pyridylarylmethanes and, by extension, pyridinyl-biphenyls. organic-chemistry.org These reactions allow for the regioselective formation of the C-C bond between the two aromatic systems.

Table 2: Summary of Functionalization Methods for the Biphenyl Core

| Functional Group | Method | Reagents/Conditions | Description |

| Carboxylic Acid | Suzuki Coupling | Aryl halide, Arylboronic acid, Pd catalyst (e.g., Pd/C), Base (e.g., Na₂CO₃) | Couples a halogenated biphenyl precursor with a boronic acid containing a carboxyl group. acs.orgacs.org |

| Carboxylic Acid | Oxidation | KMnO₄ or other strong oxidants | Oxidizes an existing alkyl side chain on the biphenyl ring to a carboxylic acid. |

| Alcohol | Reduction | LiAlH₄, NaBH₄ | Reduces a biphenyl aldehyde or carboxylic acid/ester to a primary alcohol. nih.gov |

| Alcohol | Hydrolysis of Halide | 1. Chloromethylation (e.g., with SOCl₂) 2. Esterification 3. Hydrolysis (NaOH) | Converts a methyl group to a chloromethyl group, which is then hydrolyzed to the alcohol via an ester intermediate. google.com |

| Amine | Nitration & Reduction | 1. HNO₃/H₂SO₄ 2. H₂/Pd, or SnCl₂/HCl | A two-step process involving nitration of the biphenyl ring followed by reduction of the nitro group. wikipedia.orggoogle.com |

| Amine | Hofmann Degradation | Biphenyl carboxamide, NaOBr or NaOCl | Converts an amide group on the biphenyl ring into a primary amine with one less carbon. google.com |

| Pyridine | Suzuki Coupling | Biphenylboronic acid, Halopyridine, Pd catalyst, Base | Forms a C-C bond between a biphenyl derivative and a pyridine ring. organic-chemistry.org |

| Pyridine | Stille Coupling | Biphenyl-organotin reagent, Halopyridine, Pd catalyst | Couples an organostannane derivative of biphenyl with a halogenated pyridine. |

Stereochemical Aspects and Asymmetric Synthesis of 2 Methoxy 2 Methyl 1,1 Biphenyl

Principles of Axial Chirality and Atropisomerism in Biaryl Compounds

Axial chirality in biaryl compounds like 2-Methoxy-2'-methyl-1,1'-biphenyl originates from hindered rotation around the aryl-aryl single bond. rsc.org This restricted rotation creates a chiral axis, leading to the existence of stable, non-interconverting enantiomers known as atropisomers. unacademy.compharmaguideline.comwikipedia.org The stability of these atropisomers is determined by the energy barrier to rotation, which is influenced by the steric bulk of the substituents at the ortho positions (2, 2', 6, and 6') of the biphenyl (B1667301) core. rsc.orgslideshare.net In the case of 2-Methoxy-2'-methyl-1,1'-biphenyl, the presence of the methoxy (B1213986) and methyl groups in the ortho positions creates sufficient steric hindrance to impede free rotation, thus allowing for the isolation of distinct enantiomers. unacademy.com

The term "atropisomerism" was first introduced by Richard Kuhn in 1933 and was experimentally observed by George Christie and James Kenner in 1922 in a tetrasubstituted biphenyl. unacademy.comwikipedia.org Michinori Ōki later refined the definition, stating that atropisomers are conformers that can be isolated with a half-life of at least 1000 seconds at a given temperature, which corresponds to a significant energy barrier to rotation. unacademy.comwikipedia.org For unsubstituted biphenyl, the rotational barrier is low; however, the introduction of ortho substituents, such as in 2,2'-dimethylbiphenyl, significantly increases this barrier. unacademy.com

The controlled synthesis of specific atropisomers is a key challenge and a major focus in modern organic chemistry, with significant implications for the development of new pharmaceuticals, functional materials, and chiral catalysts. nih.govresearchgate.net

Application of Chiral Auxiliaries in Enantioselective and Diastereoselective Biphenyl Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of axially chiral biaryls. These auxiliaries are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical course of a reaction before being removed.

External chiral auxiliaries are not directly bonded to the reacting centers but influence the reaction's stereochemistry from a distance. A notable strategy involves the use of chiral ortho-substituents that can direct the formation of the biaryl axis. researchgate.net These auxiliaries can be designed to create a chiral environment around the reacting moieties, favoring the formation of one atropisomer over the other. The development of such auxiliaries has been crucial in advancing the atroposelective synthesis of biaryl compounds. nih.govresearchgate.net

The synthesis of axially chiral biaryls can be achieved through various methods, including kinetic resolution, desymmetrization, and enantio- and diastereoselective biaryl coupling reactions. researchgate.net Lipase-catalyzed dynamic kinetic resolution (DKR) of racemic 2-hydroxybiaryls, for example, allows for the production of enantiomerically enriched atropisomers with high enantiomeric excess (ee) and yields. researchgate.net In some cases, the racemization required for DKR can occur without a specific catalyst due to the relatively low rotational barrier of certain substrates. researchgate.net

The formation of the carbon-carbon bond that constitutes the biaryl axis is a critical step where stereochemistry can be controlled. wikipedia.orgnih.govresearchgate.netnih.govrsc.org The use of chiral auxiliaries can effectively induce stereoselectivity during this bond formation. For instance, in reactions involving nucleophilic addition to carbonyl groups, the presence of a chiral auxiliary can direct the approach of the nucleophile, leading to a specific stereochemical outcome. researchgate.net

One common approach involves the use of chiral auxiliaries attached to one of the aryl rings, which then directs the coupling reaction with the second aryl partner. youtube.comyoutube.com The steric and electronic properties of the auxiliary play a crucial role in determining the level of stereochemical induction. After the C-C bond formation, the auxiliary is cleaved to yield the enantiomerically enriched biaryl product. youtube.comyoutube.com The development of efficient methods for the stereoselective formation of C-C bonds remains an active area of research, with significant efforts focused on the design of new and more effective chiral auxiliaries. nih.govnih.gov

Development and Evaluation of Chiral Ligands for Asymmetric Catalysis

Chirally modified ligands are central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. In the context of atropisomeric biaryls, ligands based on these frameworks have proven to be exceptionally effective.

C2-symmetric chiral biphenyl frameworks have been successfully employed as phase-transfer catalysts. nih.gov These catalysts typically possess a rigid and stable backbone with specific dihedral angles that create a well-defined chiral environment. nih.govrsc.org For example, C2-symmetric chiral spirocyclic phase-transfer catalysts derived from bisphenol A have demonstrated high catalytic performance in the asymmetric alkylation of glycinate (B8599266) Schiff bases. nih.gov The design of these catalysts often focuses on creating a "chiral catalytic pocket" that can effectively discriminate between the two enantiotopic faces of the substrate. rsc.org The linker connecting the catalytic units can be systematically varied to modulate the proximity of the catalytic sites, which has been shown to influence the reaction outcome. rsc.org

Phosphine-based biphenyl ligands are a cornerstone of asymmetric catalysis. researchgate.netpnas.org Ligands such as BISBI, MeO-BIPHEP, and BINAP are renowned for their effectiveness in a wide range of transition metal-catalyzed reactions. wikipedia.orgsigmaaldrich.comsigmaaldrich.comnih.gov

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a C2-symmetric ligand with axial chirality due to restricted rotation around the C1-C1' bond. wikipedia.orgcatalysis.blogwikipedia.org Its high steric hindrance results in a stable atropisomeric structure with a dihedral angle of approximately 90 degrees. wikipedia.org BINAP is widely used in asymmetric synthesis, particularly in hydrogenation reactions catalyzed by its rhodium, ruthenium, and palladium complexes. wikipedia.orgtaylorandfrancis.com

MeO-BIPHEP ((6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)) is another important atropisomeric diphosphine ligand. sigmaaldrich.comsigmaaldrich.comstrem.com The methoxy groups at the 6 and 6' positions enhance the ligand's electron-donating ability and influence its conformational preferences. MeO-BIPHEP has shown a broad performance profile in various synthetic applications, with its catalytic behavior being comparable to that of BINAP. sigmaaldrich.comnih.gov

BISBI (2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl) is a flexible bidentate phosphine (B1218219) ligand. umn.edu Unlike the rigid structures of BINAP and MeO-BIPHEP, the methylene (B1212753) linkers in BISBI provide greater conformational flexibility. This flexibility allows it to adapt its coordination geometry and bite angle to different metal centers, which can influence the selectivity of catalytic reactions. wikipedia.orgumn.edu

The design of these ligands involves a careful balance of steric and electronic properties. pnas.org The steric bulk of the substituents on the phosphorus atoms and the biphenyl backbone, as well as the electronic nature of the ligand, are critical factors that determine the catalyst's activity and enantioselectivity. wikipedia.orgpnas.org

Structure-Activity Relationship Studies of Biphenyl Ligands in Catalysis

The effectiveness of a chiral ligand in asymmetric catalysis is intricately linked to its structural properties. For atropisomeric biphenyl ligands, the relationship between their three-dimensional structure and catalytic activity is a key area of study, enabling the rational design of more efficient catalysts. Slight modifications to the steric and electronic characteristics of the ligand can lead to significant changes in reactivity and enantioselectivity. chemrxiv.org

The catalytic performance of metal complexes is decisively influenced by the ligand's structure. pnas.org In the context of biphenyl-based ligands, both steric and electronic factors play a crucial role in determining the outcome of an asymmetric reaction. chemrxiv.orgpnas.orgresearchgate.net These properties dictate the geometry of the metal complex, the way it interacts with the substrate, and the energy landscape of the catalytic cycle. pnas.org

Steric Properties: The steric profile of a biphenyl ligand is largely defined by the nature of the substituents at the ortho positions (2,2',6,6') of the biphenyl core. researchgate.netacs.org Bulky groups at these positions increase the rotational barrier around the C-C single bond connecting the two phenyl rings, enhancing the configurational stability of the atropisomer. Furthermore, these substituents create a defined chiral pocket around the metal center. The size and shape of this pocket influence how the substrate approaches and coordinates to the metal, which is often the enantioselectivity-determining step. pnas.org For instance, the introduction of a chiral bridge to create a C2-symmetric biphenyl phosphine ligand can restrict conformational rotation, making the ligand more rigid and often leading to higher enantioselectivity in reactions like asymmetric hydrogenation. nih.gov The dihedral angle of the biphenyl scaffold, which is adjustable by varying the substituents, is a key parameter that modulates the steric environment of the catalyst. researchgate.net

Electronic Properties: The electronic nature of the ligand, modulated by electron-donating or electron-withdrawing groups on the phenyl rings, affects the electron density at the metal center. This, in turn, influences the catalytic activity and, in some cases, the selectivity. pnas.org For example, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands can modify the electronic properties of the palladium center and promote the reaction. Mechanistic studies have shown that electron-withdrawing substituents can decrease the rate of the oxidative addition step, while electron-donating groups can increase it, potentially changing the rate-determining step of the catalytic cycle. The electronic features of both the ligand and the substrate are deeply intertwined, and their interplay determines the enantioselectivity. pnas.org For example, a comparison between the ligands SYNPHOS and the more electron-rich MeO-BIPHEP in ruthenium-catalyzed asymmetric hydrogenation revealed that their differing electronic properties made them complementary for various substrates. pnas.org

The development of diverse and adjustable axially chiral biphenyl ligands, where substituents at the 3,3', 5,5', and 6,6' positions can be systematically varied, provides a powerful tool for fine-tuning these steric and electronic properties to optimize catalytic performance for specific transformations. researchgate.netnih.gov

Transition Metal-Catalyzed Asymmetric Reactions Utilizing Biphenyl Ligands

Atropisomeric biphenyl phosphines are a privileged class of ligands, effective in a wide array of transition metal-catalyzed asymmetric reactions, including hydrogenations, alkylations, and carbon-carbon bond-forming reactions. rsc.org The chiral environment created by these ligands around the metal center enables the synthesis of enantiomerically enriched products from prochiral substrates. nih.govacs.org

Asymmetric alkylation is a fundamental method for constructing stereogenic centers. Copper-catalyzed reactions, in particular, have proven effective for the synthesis of P-stereogenic phosphines using chiral biphenyl-based ligands. A notable example is the copper(I)-catalyzed asymmetric alkylation of unsymmetrical secondary phosphines (HPAr¹Ar²) with various alkyl halides. nih.gov This method provides access to a range of P-stereogenic phosphines in high yields and enantioselectivities. nih.gov The success of this transformation is attributed to the high performance of the copper(I) complex formed with a chiral bisphosphine ligand in inducing asymmetry. nih.gov The reaction accommodates a broad scope of electrophiles, including allyl bromides, benzyl (B1604629) bromides, and alkyl iodides. nih.gov

Similarly, copper-catalyzed asymmetric allylic alkylation of phosphonates and phosphine oxides with Grignard reagents has been achieved with high enantioselectivity using ligands such as Taniaphos. nih.gov

| Substrate | Ligand | Catalyst System | Product Yield (%) | Product ee (%) | Reference |

| HPPh(2-naphthyl) | (R,Rp)-TANIAPHOS | Cu(I) | 90 | 95 | nih.gov |

| HPPh(2-MeOC₆H₄) | (R,Rp)-TANIAPHOS | Cu(I) | 92 | 93 | nih.gov |

| Diethyl (E)-cinnamylphosphonate | Taniaphos | Cu(I)/Grignard | >95 | 96 | nih.gov |

| Diphenyl(E)-cinnamylphosphine oxide | Phosphoramidite (B1245037) L1 | Cu(I)/Grignard | >95 | 98 | nih.gov |

This table presents selected data on asymmetric alkylation reactions using biphenyl-type ligands. Conditions may vary.

Asymmetric hydroalkoxylation, the addition of an alcohol across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing chiral ethers, acetals, and spiroketals. nih.govacs.org While various transition metals can catalyze this transformation, achieving high enantioselectivity often relies on a well-designed chiral ligand.

Palladium-based systems using chiral bisphosphine ligands have been employed for the intramolecular hydroalkoxylation of alkynes. acs.org In one approach, a palladium(0) source combined with a chiral ligand and benzoic acid converts an alkyne into a chiral allyl-palladium complex, which is then intercepted by an alcohol. This strategy has been used to synthesize chiral furans and pyrans with good enantioselectivity. acs.org Gold catalysts are also prominent in this area, with chiral phosphine ligands enabling asymmetric cyclizations of hydroxyallenes and other unsaturated alcohols. nih.gov For instance, a bifunctional chiral gold(I) phosphine complex was used in an asymmetric isomerization of an alkyne to a chiral allene, followed by a stereospecific intramolecular hydroalkoxylation to yield 2,5-dihydrofurans. nih.gov

Asymmetric Hydrogenation: This is one of the most efficient methods for producing chiral compounds, and biphenyl diphosphine ligands are among the most successful ligands employed. pnas.org Rhodium and Ruthenium complexes bearing ligands such as MeO-BIPHEP are highly effective for the hydrogenation of a variety of substrates, including α- and β-ketoesters, enamides, and olefins. nih.govnih.govbohrium.com The synthesis of enantiomerically pure biaryl diphosphine ligands, sometimes involving multi-step procedures including Ullmann coupling, is crucial for developing these effective catalysts. nih.govbohrium.com The choice of ligand is critical, as its stereoelectronic features profoundly influence enantioselectivity. pnas.org For example, in the Ru(II)-catalyzed hydrogenation of ketones, ligands like SYNPHOS and DIFLUORPHOS have shown complementary enantioselectivity depending on the substrate. pnas.org

This table showcases the effectiveness of biphenyl ligands in asymmetric hydrogenation. Conditions and solvents may vary.

Asymmetric Hydroformylation: This process involves the addition of a formyl group and a hydrogen atom across a double bond, and it represents an ideal method for preparing chiral aldehydes. nih.govacs.org Rhodium complexes with chiral phosphorus ligands are the most common catalysts. nih.gov While bis-phosphite ligands often provide high regioselectivity, achieving high enantioselectivity can be challenging. acs.org However, ligands based on biphenyl backbones, such as those with 4,4'-bisarylamino substituents (TFPNH-BIBOP), have been developed for the highly enantioselective reductive hydroformylation of α-substituted enamides, yielding valuable chiral 1,3-amino alcohols. nih.gov In these systems, hydrogen bonding between the ligand and the substrate has been shown to be crucial for achieving both high reactivity and enantioselectivity. nih.gov

Palladium-catalyzed asymmetric cycloadditions are powerful reactions for constructing cyclic molecules with controlled stereochemistry. nih.gov The use of chiral ligands, particularly those derived from biaryl scaffolds, is essential for inducing asymmetry. chemrxiv.orgresearchgate.netchemrxiv.org

One prominent example is the [3+2] cycloaddition of trimethylenemethane (TMM) with imines to form substituted pyrrolidines. nih.gov The enantioselectivity of this reaction is highly dependent on the chiral ligand used. While standard phosphoramidite ligands may give low enantiomeric excess, modifying the ligand by introducing larger aryl groups, such as biphenyl or naphthyl groups, can significantly boost the ee. nih.gov Another key transformation is the palladium-catalyzed [4+3] cycloaddition of α,β-unsaturated imines with TMM donors, which provides access to chiral seven-membered azepine rings in good yields and high enantioselectivity under mild conditions. rsc.org In some cases, decarboxylative cycloadditions proceeding through palladium-polarized aza-ortho-xylylene intermediates have been developed, where Trost-type ligands based on chiral diamines are effective in producing enantioenriched hydroquinolines. nih.gov

| Reaction Type | Substrate/Donor | Ligand | Yield (%) | dr | ee (%) | Reference |

| [3+2] Cycloaddition | TMM / Imine | Bis-2-naphthyl phosphoramidite (L10) | - | - | 84 | nih.gov |

| [4+2] Cycloaddition | Benzoxazinanone / Benzylidene malononitrile | Trost Ligand (L4) | 87 | 50:1 | 97 | nih.gov |

| [4+3] Cycloaddition | TMM / α,β-Unsaturated Imine | Chiral Phosphoramidite | up to 90 | - | up to 97 | rsc.org |

This table summarizes results from various palladium-catalyzed asymmetric cycloadditions using chiral ligands.

Chiral Resolution Techniques for Enantiomeric Biphenyl Derivatives

The resolution of racemic biphenyls and other biaryl compounds can be accomplished through several established methodologies, including classical chemical methods like diastereomeric salt formation, chromatographic separations on chiral stationary phases, and biocatalytic enzymatic resolutions. wikipedia.orgnih.gov

Diastereomeric Salt Formation

One of the most traditional and industrially reliable methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgadvanceseng.com This technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. wikipedia.org For biphenyl derivatives that contain an acidic or basic functional group, this reaction forms a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows them to be separated by conventional methods like fractional crystallization. wikipedia.orgsielc.com After separation, the resolving agent is removed, yielding the pure enantiomers of the target compound. wikipedia.org

The choice of resolving agent is crucial and often determined empirically. Common resolving agents include naturally occurring chiral compounds like tartaric acid and alkaloids such as brucine. wikipedia.org For weakly acidic compounds, such as biphenols, strongly basic chiral resolving agents are required. nih.gov Recent research has shown that chiral amidines, which are strongly basic, are effective for the resolution of weakly acidic 1,1'-biaryl-2,2'-diols. nih.gov In one study, a chiral amidine derived from dehydroabietic acid was used to resolve axially chiral biphenols and binaphthols with high efficiency. nih.gov

The general process involves:

Reaction of the racemic biphenyl with an enantiomerically pure resolving agent in a suitable solvent. nih.gov

Selective crystallization of one of the less soluble diastereomeric salts. nih.gov

Separation of the crystals by filtration.

Liberation of the pure enantiomer from the diastereomeric salt, often by treatment with an acid or base. nih.gov

Below is a table illustrating the resolution of representative biaryl compounds using this method.

| Racemic Compound | Chiral Resolving Agent | Solvent | Result | Reference |

| 1,1′-Binaphthyl-2,2′-diol (BINOL) | (S)-N,N'-Dibenzyl-N-(dehydroabietyl)acetamidine | Acetonitrile/Toluene | (R)-BINOL obtained with 99% enantiomeric excess (ee) and 82% yield. | nih.gov |

| 6,6′-Dimethyl-2,2′-biphenol | Chiral amidine from dehydroabietic acid | Ethyl acetate (B1210297) | High yield and enantiopurity obtained after one crystallization. | nih.gov |

| Racemic Ibuprofen (B1674241) | (S)-(−)-α-methylbenzylamine (S-MBA) & KOH | Water | S-enriched ibuprofen obtained with high diastereomeric and enantiomeric excess. | advanceseng.com |

Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful and widely used technique for the direct separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. windows.net

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for the resolution of a broad range of racemic compounds, including atropisomeric biphenyls. windows.netresearchgate.net Columns such as Lux Cellulose and Lux Amylose have demonstrated wide applicability. researchgate.net The separation can be performed using various chromatographic modes, including normal-phase, reversed-phase, and polar-organic modes, with the choice of mobile phase significantly affecting retention and selectivity. windows.net

The process is highly scalable, allowing for the purification of compounds from analytical to preparative quantities. researchgate.net The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Key parameters for preparative chiral HPLC include:

Chiral Stationary Phase (CSP): The type of chiral selector coated or bonded to the support material.

Mobile Phase: The solvent system used to elute the compounds.

Flow Rate and Temperature: Operational parameters that can be optimized to improve resolution.

The table below lists CSPs and conditions commonly used for the separation of biphenyl and biaryl derivatives.

| Chiral Stationary Phase (CSP) | Analyte Type | Typical Mobile Phase | Reference |

| Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Various Racemates | Normal Phase (e.g., n-Hexane/Ethanol) | windows.netresearchgate.net |

| Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | Pharmaceutical Compounds | Normal, Polar-Organic, Reversed Phase | researchgate.net |

| Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate)) | Pharmaceutical Compounds | Normal, Polar-Organic, Reversed Phase | researchgate.net |

| Chiralpak IG-3 | Sertraline, Dropropizine | Reversed Phase | windows.net |

Enzymatic Resolution

Enzymatic resolution is a highly selective and environmentally benign method for separating enantiomers. nih.gov This technique utilizes enzymes, which are inherently chiral, to catalyze a reaction that selectively converts one enantiomer of a racemic mixture into a new product, leaving the other enantiomer unreacted. nih.govrsc.org The resulting mixture of the product and the unreacted enantiomer, having different chemical structures, can then be easily separated by standard methods like chromatography. acs.org

Lipases are the most commonly used enzymes for the kinetic resolution of atropisomeric biaryls, typically catalyzing the enantioselective acylation or hydrolysis of an ester. rsc.orgsoton.ac.uk For example, in an acylative resolution, a racemic biaryl diol can be reacted with an acyl donor (like vinyl acetate) in the presence of a lipase. The enzyme will selectively acylate one enantiomer, and the resulting monoacylated product can be separated from the unreacted diol enantiomer. nih.gov The efficiency and selectivity of the resolution can often be enhanced by optimizing reaction conditions, such as the choice of enzyme, solvent, acyl donor, and the addition of a base. nih.gov

Recent studies have demonstrated the successful kinetic resolution of various atropisomeric 1,1′-biaryl-2,2′-diols using lipase-catalyzed acylation. nih.gov

| Substrate | Enzyme | Reaction Type | Key Findings | Reference |

| (±)-1,1′-Bi-2-naphthol (BINOL) | Lipase from Pseudomonas cepacia (PCL) | Acylation with vinyl acetate | (R)-monoacetate formed with >95% ee; unreacted (S)-BINOL recovered with 99% ee. | rsc.org |

| (±)-6,6'-Dibromo-1,1'-bi-2-naphthol | Lipase from Candida antarctica (CAL-B) | Acylation with isopropenyl acetate | (R)-enantiomer converted to monoacetate (95% ee); (S)-enantiomer recovered (97% ee). | nih.gov |

| (±)-6,6'-Dimethoxy-2,2'-biphenol | Lipase from Candida antarctica (CAL-B) with Na₂CO₃ | Acylation with vinyl acetate | (R)-monoacetate obtained in 49% yield and 98% ee; (S)-biphenol recovered in 50% yield and 98% ee. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Methoxy-2'-methyl-1,1'-biphenyl, both ¹H and ¹³C NMR would be essential for an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation

A ¹H NMR spectrum of 2-Methoxy-2'-methyl-1,1'-biphenyl would be expected to show distinct signals for the aromatic protons on both phenyl rings, as well as singlets for the methoxy (-OCH₃) and methyl (-CH₃) groups. The chemical shifts (δ) and coupling patterns of the aromatic protons would be influenced by the positions of the methoxy and methyl substituents, and the rotational hindrance around the biphenyl linkage. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. Separate signals would be expected for the methyl and methoxy carbons, as well as for each of the twelve aromatic carbons. The chemical shifts of the aromatic carbons would be particularly informative, with the carbons directly attached to the methoxy and methyl groups, and the carbons at the biphenyl junction, exhibiting characteristic shifts.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation behavior upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2-Methoxy-2'-methyl-1,1'-biphenyl (C₁₄H₁₄O) with high precision. This measurement would confirm the elemental formula and distinguish it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is often used to analyze polar molecules. For 2-Methoxy-2'-methyl-1,1'-biphenyl, ESI-MS would likely show a prominent protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-Mass)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would provide the retention time of 2-Methoxy-2'-methyl-1,1'-biphenyl, a characteristic property under specific GC conditions, and its electron ionization (EI) mass spectrum. The EI mass spectrum would display a molecular ion peak (M⁺) and a series of fragment ions, which would offer valuable structural information based on the fragmentation pathways.

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within 2-Methoxy-2'-methyl-1,1'-biphenyl.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of different bonds. thermofisher.comucdavis.edu For 2-Methoxy-2'-methyl-1,1'-biphenyl, the FT-IR spectrum reveals key absorptions that confirm its molecular structure.

The presence of the methoxy group (-OCH₃) is typically confirmed by several characteristic bands. The asymmetric C-O-C stretching vibration is expected to appear in the region of 1250 cm⁻¹, while the symmetric stretching vibration is observed around 1073 cm⁻¹. esisresearch.org In similar aromatic compounds, C-O stretching vibrations of an alcohol group have been observed at 1456.03 cm⁻¹ and 1376.85 cm⁻¹. ieeesem.com The C-H stretching vibrations of the methyl group are also prominent. nist.gov

The aromatic nature of the biphenyl core is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. rsc.org Specifically, bands corresponding to C=N and C=C bonds in phenyl groups are found in the 1410–1620 cm⁻¹ region. rsc.org The substitution pattern on the benzene (B151609) rings can also influence the positions of these bands.

A representative table of expected FT-IR absorption bands for 2-Methoxy-2'-methyl-1,1'-biphenyl is provided below, based on typical ranges for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Methoxy C-O-C | Asymmetric Stretching | ~1250 |

| Methoxy C-O-C | Symmetric Stretching | ~1075 |

| C-H | Out-of-plane Bending | 900 - 675 |

This table is generated based on typical infrared absorption frequencies for organic functional groups.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of 2-Methoxy-2'-methyl-1,1'-biphenyl would offer further insights into its vibrational modes.

Key Raman-active modes would include the symmetric stretching of the C-C bond between the two phenyl rings, which is often weak in the IR spectrum. The breathing modes of the aromatic rings, where the entire ring expands and contracts symmetrically, also give rise to strong Raman signals. For instance, C-C stretching modes in similar compounds have been observed as strong Raman modes. oatext.com

The vibrational modes of the methyl and methoxy groups are also detectable in the Raman spectrum. The C-H stretching vibrations of the methyl group are typically observed in the 2800-3000 cm⁻¹ region. researchgate.net Twisting and rocking vibrations of CH₂ groups in similar molecules have been seen at approximately 900 cm⁻¹ and 1200 cm⁻¹, respectively. oatext.com

A table summarizing the expected Raman shifts for the key vibrational modes in 2-Methoxy-2'-methyl-1,1'-biphenyl is presented below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Methyl C-H Stretching | 3000 - 2850 |

| Aromatic Ring Breathing | 1000 - 900 |

| C-C Inter-ring Stretching | 1300 - 1200 |

| C-O-C Stretching | 1200 - 1000 |

This table is generated based on typical Raman shifts for organic functional groups.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state.

A key structural feature of biphenyl derivatives is the dihedral angle between the two aromatic rings. This angle is a result of the balance between steric hindrance from the ortho substituents and the electronic stabilization of a planar conformation. For 2-Methoxy-2'-methyl-1,1'-biphenyl, the presence of a methoxy and a methyl group at the ortho positions would lead to a non-planar arrangement to minimize steric repulsion. In a similar crystal structure, the dihedral angles between phenyl rings were found to be 61.61(1)° and 60.96(1)°. amazonaws.com

X-ray crystallography would also precisely define the orientation of the methoxy group relative to the phenyl ring to which it is attached. The C(aryl)-O-C(methyl) bond angle and the torsion angle describing the rotation of the methyl group would be determined with high accuracy.

| Structural Parameter | Expected Value |

| Biphenyl Dihedral Angle | Significantly greater than 0° (non-planar) |

| C(aryl)-O Bond Length | ~1.36 Å |

| O-C(methyl) Bond Length | ~1.42 Å |

| C(aryl)-O-C(methyl) Bond Angle | ~117° |

This table presents expected values based on typical bond lengths and angles for similar organic compounds.

While 2-Methoxy-2'-methyl-1,1'-biphenyl is not a typical ligand for metal complexation on its own, its derivatives can be designed to act as ligands. In such cases, X-ray crystallography is crucial for determining the coordination geometry around the metal center. nih.govcsbsju.edulibretexts.org

Common coordination geometries for metal complexes include tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. csbsju.edulibretexts.org The specific geometry adopted depends on factors such as the coordination number of the metal, the size and electronic properties of the ligands, and the d-electron configuration of the metal ion. youtube.com For instance, five-coordinate copper(II) complexes can exhibit geometries ranging from trigonal bipyramidal to square pyramidal. nih.gov

| Coordination Number | Possible Geometries |

| 4 | Tetrahedral, Square Planar libretexts.org |

| 5 | Trigonal Bipyramidal, Square Pyramidal libretexts.org |

| 6 | Octahedral libretexts.org |

This table outlines common coordination geometries for metal complexes.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule and to characterize its optical properties. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For 2-Methoxy-2'-methyl-1,1'-biphenyl, the UV-Vis spectrum is expected to show absorptions due to π → π* transitions within the aromatic biphenyl system. The presence of the methoxy and methyl substituents can cause shifts in the absorption maxima (λ_max) compared to unsubstituted biphenyl. The methoxy group, being an electron-donating group, can cause a red shift (bathochromic shift) in the absorption bands. In a similar compound, an intense absorption at 307 nm was attributed to π→π* transitions of the aromatic rings. amazonaws.com The electronic spectra of some biphenyl derivatives have been studied in various solvents, revealing changes in the number of bands in the emission spectra between the crystalline state and in solution. researchgate.net

| Transition | Expected Wavelength Range (nm) |

| π → π* | 250 - 350 |

This table provides an estimated wavelength range for the principal electronic transitions in 2-Methoxy-2'-methyl-1,1'-biphenyl.

Spectroscopic Analysis of 2-Methoxy-2'-methyl-1,1'-biphenyl Remains Undocumented in Publicly Available Research

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 2 Methyl 1,1 Biphenyl

Detailed research findings on the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Methoxy-2'-methyl-1,1'-biphenyl, including its maximum absorption wavelengths (λmax) and corresponding molar absorptivity coefficients (ε), are not available in the reviewed literature. While the NIST Chemistry WebBook indicates the availability of a UV/Visible spectrum for the related compound 2-methoxybiphenyl (B167064) (CAS 86-26-0), this data is part of a subscription-based service and does not pertain to the specific 2'-methyl substituted derivative. nist.govnist.gov General studies on substituted biphenyls suggest that the electronic transitions are influenced by the nature and position of substituents, but specific data for 2-Methoxy-2'-methyl-1,1'-biphenyl has not been published.

Table 1: UV-Vis Spectroscopic Data for 2-Methoxy-2'-methyl-1,1'-biphenyl

| Parameter | Value | Solvent/Conditions |

|---|---|---|

| λmax (nm) | Data not available | Not applicable |

Similarly, there is a lack of published research on the fluorescence properties of 2-Methoxy-2'-methyl-1,1'-biphenyl. Information regarding its excitation and emission wavelengths, as well as its fluorescence quantum yield (ΦF), could not be located. Studies on other biphenyl (B1667301) derivatives indicate that substitutions can significantly impact luminescence, but these findings cannot be directly extrapolated to 2-Methoxy-2'-methyl-1,1'-biphenyl without specific experimental validation. westmont.edu

Table 2: Fluorescence Properties of 2-Methoxy-2'-methyl-1,1'-biphenyl

| Parameter | Value | Solvent/Conditions |

|---|---|---|

| Excitation Wavelength (nm) | Data not available | Not applicable |

| Emission Wavelength (nm) | Data not available | Not applicable |

Computational and Theoretical Investigations of 2 Methoxy 2 Methyl 1,1 Biphenyl Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of many-body systems. cnr.itnih.gov It is particularly effective for biphenyl (B1667301) systems, offering a balance between accuracy and computational cost.

The geometry of 2-Methoxy-2'-methyl-1,1'-biphenyl is defined by the spatial arrangement of its atoms. Due to the presence of ortho-substituents, the two phenyl rings are not coplanar. The rotation around the central C-C bond is hindered, leading to the phenomenon of atropisomerism, where rotational isomers can be stable and isolable. researchgate.netslideshare.net

Computational geometry optimization, typically performed using DFT methods, seeks to find the lowest energy conformation of the molecule. cnr.itarxiv.org For di-ortho-substituted biphenyls, the dihedral angle between the two rings is a critical parameter. In the case of 2,2'-dimethylbiphenyl, the planar conformation is destabilized due to steric repulsion between the methyl groups. nih.gov Similarly, the presence of a methoxy (B1213986) and a methyl group at the 2 and 2' positions in 2-Methoxy-2'-methyl-1,1'-biphenyl will force the molecule to adopt a non-planar, twisted conformation to minimize steric strain. The average ring plane angle for a di-ortho substituted biphenyl can be around 72°. acs.org

The rotational barrier, which is the energy required to interconvert between the atropisomers, can be calculated using DFT. researchgate.netresearchgate.net For biphenyls with bulky ortho-substituents, these barriers can be significant, potentially allowing for the separation of enantiomers at room temperature. researchgate.net The size and nature of the ortho-substituents are the primary factors determining the magnitude of this barrier. nih.gov

Table 1: Representative Calculated Torsional Barriers for Substituted Biphenyls

| Compound | Method | Calculated Rotational Barrier (kcal/mol) | Reference |

| 2,2'-dimethylbiphenyl | DFT | ~19 | researchgate.net |

| 2,2'-bis(hydroxymethyl)biphenyl | DFT | 26.8 (experimental) | researchgate.net |

This table presents data for analogous compounds to illustrate the typical energy barriers in di-ortho-substituted biphenyls.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. youtube.comwikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. nih.govschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species that is more easily polarizable. nih.govmalayajournal.org

For 2-Methoxy-2'-methyl-1,1'-biphenyl, the electron-donating nature of the methoxy and methyl groups is expected to raise the energy of the HOMO, while their effect on the LUMO will be less pronounced. This would likely result in a smaller HOMO-LUMO gap compared to unsubstituted biphenyl, suggesting increased reactivity. The distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. malayajournal.org In many substituted biphenyls, the HOMO and LUMO are primarily localized on the biphenyl core. rsc.org

Table 2: Representative HOMO-LUMO Gaps for Substituted Aromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | DFT/B3LYP | - | - | 3.97 | eurjchem.com |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. wolfram.comuni-muenchen.delibretexts.org They are generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map represent different potential values, with red typically indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). researchgate.netresearchgate.net

MEP maps are useful for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.de For 2-Methoxy-2'-methyl-1,1'-biphenyl, the oxygen atom of the methoxy group is expected to be a region of high electron density (red), making it a likely site for interaction with electrophiles. The aromatic protons and the regions around the methyl group will likely show a more positive potential (blue or green). Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Computational vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. openaccesspub.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of experimental vibrational bands. nih.govscirp.org

For 2-Methoxy-2'-methyl-1,1'-biphenyl, characteristic vibrational frequencies are expected for the C-H stretching and bending modes of the aromatic rings and the methyl group, as well as the C-O stretching of the methoxy group. scirp.orgresearchgate.net DFT calculations can provide a detailed assignment of these modes based on the potential energy distribution (PED). nih.gov

Table 3: Representative Calculated Vibrational Frequencies for Methoxy and Methyl Groups on Aromatic Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H stretch | 3100 - 3000 | scirp.org |

| Methyl C-H stretch | 2990 - 2880 | researchgate.net |

| Aromatic C=C stretch | 1600 - 1400 | nih.gov |

| Methoxy C-O stretch | ~1250 | researchgate.net |

This table presents typical ranges for key vibrational modes in related aromatic compounds, as a specific calculated spectrum for 2-Methoxy-2'-methyl-1,1'-biphenyl is not available.

Mechanistic Studies of Chemical Transformations Involving the Biphenyl Moiety

DFT calculations are also instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies for different reaction pathways. dntb.gov.uaresearchgate.net

For reactions involving the 2-Methoxy-2'-methyl-1,1'-biphenyl scaffold, such as those that might functionalize the aromatic rings or involve the methoxy or methyl groups, DFT can be employed to model the reaction pathway. For instance, in electrophilic aromatic substitution, DFT can help predict the regioselectivity by calculating the energies of the intermediate sigma complexes for substitution at different positions on the rings.

Furthermore, for reactions where the atropisomeric nature of the biphenyl is relevant, DFT can be used to study the mechanism of interconversion between the enantiomers. This involves locating the transition state for rotation around the C-C single bond and calculating the associated energy barrier. researchgate.net Such studies are crucial for understanding and controlling the stereochemical outcome of reactions involving axially chiral biphenyls. researchgate.netacs.org While specific mechanistic studies on 2-Methoxy-2'-methyl-1,1'-biphenyl are not prevalent in the literature, the principles derived from computational studies of other substituted biphenyls are directly applicable. eurjchem.com

Quantification of Steric and Electronic Contributions of Substituents on Reactivity

The reactivity and conformational dynamics of biphenyl systems are heavily influenced by the steric and electronic properties of their substituents, especially at the ortho positions. In 2-Methoxy-2'-methyl-1,1'-biphenyl, the methoxy (-OCH₃) and methyl (-CH₃) groups dictate the molecule's behavior in catalytic applications.